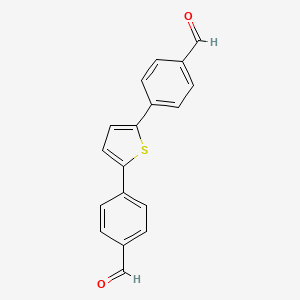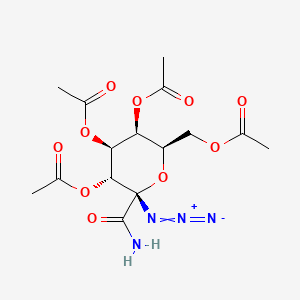
C-(2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-A-D-galactopyranosyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“C-(2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-A-D-galactopyranosyl)formamide” is a compound used in proteomics research . It is a derivative of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Cyanide .
Synthesis Analysis
The synthesis of this compound involves the use of single emulsion solvent evaporation and the nanoprecipitation method . The compound is also related to the synthesis of 1-Deoxy-D-galacto-heptulose .Molecular Structure Analysis
The glucopyranosyl ring appears in a regular (4)C(1) chair conformation with all the substituents in equatorial positions, except for the anomeric azide group, which adopts an axial orientation .Chemical Reactions Analysis
This compound is used in click chemistry reactions . Click chemistry is a type of chemical reaction that is popular for its high yield of 1,4-disubstituted triazoles .Physical And Chemical Properties Analysis
The compound is in the form of crystals . It has an empirical formula of C15H18N4O9 and a molecular weight of 398.32 . The optical activity is [α]/D 39.0±2.0°, c = 1 in ethanol .Scientific Research Applications
Synthesis and Evaluation of Derivatives
The compound has been utilized as a precursor in the synthesis of various derivatives, including inhibitors of β-D-galactosidase from Escherichia coli. For instance, a study by Kiss and Somsák (1996) detailed the preparation of acetylated derivatives and their subsequent evaluation as inhibitors, highlighting the compound's utility in enzyme inhibition studies. The research demonstrated that modifications to the sugar ring, aglycon basicity, and hydrophobicity significantly influence inhibitory activity, suggesting the compound's role in developing potent enzyme inhibitors (Kiss & Somsák, 1996).
Chemical Transformations and Glycosylation Studies
Further chemical transformations of the compound have been explored to synthesize anomeric α-amino acids and their incorporation into oligopeptides. Czifrák et al. (2011) discussed the use of peracetylated or perbenzoylated derivatives in reactions to produce N-acyl-1-cyano-D-glycopyranosylamines, which are pivotal in the synthesis of di- and tripeptides of anomeric α-amino acids. This study underscores the compound's versatility in glycosylation reactions and its potential in peptide synthesis (Czifrák et al., 2011).
Development of Novel Compounds
Additionally, the compound has been instrumental in the development of novel compounds with specific functionalities. For example, photoamidation reactions involving similar structures have led to the synthesis of unique carbohydrate derivatives with potential applications in medicinal chemistry and biochemical research. Studies such as those by Rosenthal and Ratcliffe (1976) provide insights into the photochemical addition of formamide to related substrates, yielding compounds with varied applications in the synthesis of bioactive molecules (Rosenthal & Ratcliffe, 1976).
Safety And Hazards
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O10/c1-6(20)25-5-10-11(26-7(2)21)12(27-8(3)22)13(28-9(4)23)15(29-10,14(16)24)18-19-17/h10-13H,5H2,1-4H3,(H2,16,24)/t10-,11+,12+,13-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQSHUZKGGRDHD-KDBYPZKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)(C(=O)N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C(=O)N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


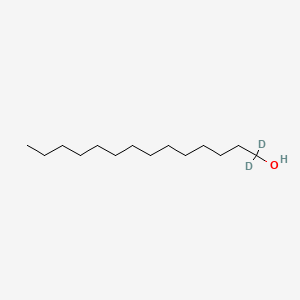
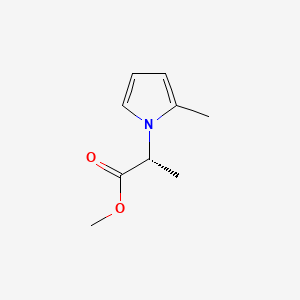
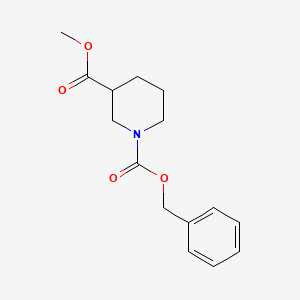

![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B575285.png)
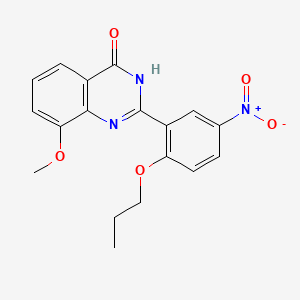
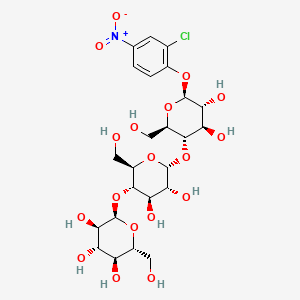
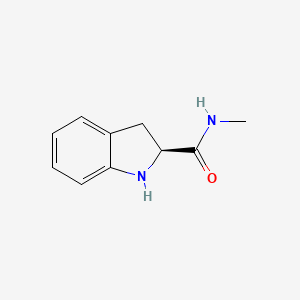
![(5-Bromobenzo[B]thiophen-2-YL)methanamine](/img/structure/B575290.png)
![2,2-Difluoro-5-phenyl-benzo[1,3]dioxole](/img/structure/B575291.png)
